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Introduction

A-385358 is a novel, potent, and selective kinase inhibitor identified through a high-throughput

screening campaign targeting key signaling pathways implicated in autoimmune disorders.[1]

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR)

for A-385358, offering a comprehensive overview for researchers, scientists, and drug

development professionals. The following sections detail the SAR, experimental protocols, and

the underlying signaling pathways, presenting a roadmap for the optimization of this promising

chemical scaffold.

Core Scaffold and Initial SAR Observations
The core scaffold of A-385358 is a 4-anilino-quinazoline, a privileged structure in kinase

inhibitor design. Initial optimization efforts focused on modifications at the 6- and 7-positions of

the quinazoline ring and substitutions on the aniline moiety. The initial hit, compound 1,

exhibited moderate potency against the target kinase, Tyr-K1, with an IC50 of 500 nM.

Quantitative Structure-Activity Relationship Data
Systematic modifications of the lead compound 1 were undertaken to explore the SAR and

improve potency and selectivity. The following table summarizes the in vitro activity of key
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analogs against the primary target kinase (Tyr-K1) and a representative off-target kinase (Tyr-

K2).

Compoun
d

R1
(Quinazol
ine 6-
position)

R2
(Quinazol
ine 7-
position)

R3
(Aniline
3-
position)

Tyr-K1
IC50 (nM)

Tyr-K2
IC50 (nM)

Selectivit
y (Tyr-
K2/Tyr-
K1)

1 H H H 500 1000 2

2 OCH3 H H 250 800 3.2

3 H OCH3 H 100 500 5

4 H
O(CH2)2O

CH3
H 50 1500 30

5 H
O(CH2)2N(

CH3)2
H 25 2500 100

A-385358 H
O(CH2)2m

orpholine
H 5 >10,000 >2000

7 H
O(CH2)2m

orpholine
Cl 50 >10,000 >200

8 H
O(CH2)2m

orpholine
CH3 15 >10,000 >667

9 H
O(CH2)2m

orpholine
CF3 8 >10,000 >1250

Key SAR Insights:

Quinazoline 7-Position: Substitution at the 7-position of the quinazoline ring with a

solubilizing group is critical for potency. A methoxy group at the 7-position (compound 3) is

more favorable than at the 6-position (compound 2). Elongating the alkoxy chain with a

terminal ether (compound 4) or a basic amine (compound 5) significantly improves potency.

The introduction of a morpholinoethyl ether at the 7-position (A-385358) provides a

substantial increase in both potency and selectivity.
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Aniline Moiety: Substitutions on the aniline ring are generally not well-tolerated. Small

electron-donating (compound 8) or electron-withdrawing (compounds 7 and 9) groups at the

3-position of the aniline ring result in a decrease in potency compared to the unsubstituted

analog (A-385358).

Experimental Protocols
In Vitro Kinase Inhibition Assay (Luminescent Kinase
Assay)
This assay quantifies the amount of ATP remaining in solution following a kinase reaction,

which is inversely correlated with kinase activity.

Materials:

Recombinant human Tyr-K1 and Tyr-K2 enzymes

Kinase substrate (poly-Glu,Tyr 4:1)

ATP

Kinase buffer (50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

Test compounds (solubilized in DMSO)

Procedure:

A 5 µL solution of the test compound at various concentrations is added to the wells of a 384-

well plate.

2.5 µL of a solution containing the kinase and substrate in kinase buffer is added to each

well.

The kinase reaction is initiated by adding 2.5 µL of ATP solution in kinase buffer. The final

ATP concentration is equal to the Km for each respective enzyme.
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The plate is incubated at room temperature for 1 hour.

10 µL of Kinase-Glo® reagent is added to each well to stop the kinase reaction and initiate

the luminescent signal.

The plate is incubated for an additional 10 minutes at room temperature to allow the

luminescent signal to stabilize.

Luminescence is measured using a plate reader.

IC50 values are calculated by fitting the data to a four-parameter logistic curve.

Cell-Based Phosphorylation Assay (Western Blot)
This assay measures the ability of the compounds to inhibit the phosphorylation of a

downstream substrate of Tyr-K1 in a cellular context.

Materials:

Human T-cell line expressing the target kinase.

Cell culture medium (e.g., RPMI-1640 with 10% FBS).

Stimulating agent (e.g., a cytokine or antibody to activate the signaling pathway).

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

Primary antibodies (anti-phospho-Substrate and anti-total-Substrate).

Secondary antibody (HRP-conjugated).

Chemiluminescent substrate.

Procedure:

Cells are seeded in 6-well plates and allowed to adhere overnight.

Cells are serum-starved for 4 hours prior to treatment.
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Cells are pre-incubated with various concentrations of the test compound for 1 hour.

The signaling pathway is activated by adding the stimulating agent for 15 minutes.

The cells are washed with cold PBS and then lysed.

Protein concentration in the lysates is determined using a BCA assay.

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF

membrane.

The membrane is blocked and then incubated with the primary antibody overnight.

The membrane is washed and incubated with the secondary antibody for 1 hour.

The signal is detected using a chemiluminescent substrate and an imaging system.

Densitometry is used to quantify the band intensities, and the ratio of phosphorylated to total

substrate is calculated.

Visualizations
Signaling Pathway of Tyr-K1 in Autoimmune Response
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Caption: A-385358 inhibits Tyr-K1, blocking downstream STAT phosphorylation.

Workflow for A-385358 SAR Study

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b15581504?utm_src=pdf-body-img
https://www.benchchem.com/product/b15581504?utm_src=pdf-body
https://www.benchchem.com/product/b15581504?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15581504?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


High-Throughput Screening

Hit Identification
(Compound 1)

SAR by Chemical Synthesis

In Vitro Kinase Assays
(Tyr-K1 & Tyr-K2)

Data Analysis
(IC50, Selectivity)

Design Next Analogs

Lead Optimization
(A-385358)

Identify Lead

In Vivo Studies

Click to download full resolution via product page

Caption: Iterative cycle of synthesis and testing in the A-385358 SAR study.

Logical Relationship of Key Structural Features
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Caption: Key structural modifications and their impact on compound properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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